(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol, identified by its Chemical Abstracts Service number 1007-03-0, is a complex organic compound featuring a cyclopropyl group attached to a phenyl ring that carries a trifluoromethyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
The compound falls under the category of alcohols, specifically as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon atom that is itself connected to two other carbon atoms. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them valuable in drug design and development.
The synthesis of (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol can be achieved through several methods:
The molecular structure of (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol can be depicted as follows:
The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, including its reactivity and solubility characteristics.
(1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol can participate in various chemical reactions:
The mechanism of action for (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol often relates to its interactions with biological targets:
These properties contribute to its utility in various applications within organic synthesis and pharmaceuticals.
(1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol has several potential applications:
The trifluoromethyl group (-CF₃) has become an indispensable tool in contemporary medicinal chemistry due to its unique combination of electronic effects, lipophilicity enhancement, and metabolic stability. Positioned at the meta-position of the phenyl ring in (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol, this substituent exerts powerful electron-withdrawing effects that significantly influence the compound's electronic distribution, acidity of neighboring functional groups, and binding interactions with biological targets. The -CF₃ group's substantial Hansch hydrophobicity constant (π = 0.88) increases overall molecular lipophilicity without proportional gains in polar surface area, thereby enhancing membrane permeability—a crucial factor for compounds targeting intracellular sites of action [3] [5].
Metabolically, the carbon-fluorine bonds in the -CF₃ group exhibit exceptional stability against oxidative and hydrolytic degradation pathways that commonly impact hydrocarbon analogs. This property directly addresses the metabolic liability often associated with benzylic methyl groups, which readily undergo cytochrome P450-mediated oxidation to aldehydes and carboxylic acids. The trifluoromethyl group functions as a biostable bioisostere for groups like tert-butyl and nitro, as demonstrated in cannabinoid receptor modulators where -CF₃ substitution improved metabolic stability by 6.4-fold in human liver microsomes compared to nitro-containing analogs [3]. Approximately 20% of FDA-approved small molecule drugs now contain fluorine or fluorinated groups, with the trifluoromethyl moiety featuring prominently in therapeutics across diverse disease areas including oncology, neurology, and infectious diseases [5].
Table 1: Influence of Trifluoromethyl Group on Molecular Properties Compared to Methyl Analog
| Property | Trifluoromethyl Analog | Methyl Analog | Pharmacological Impact |
|---|---|---|---|
| Electron Withdrawing Effect (σ) | 0.54 (Hammett constant) | -0.17 | Enhanced hydrogen bonding capacity |
| Lipophilicity (log P) | Increased by 0.88 π-units | Increased by 0.56 π-units | Improved membrane permeability |
| Metabolic Stability (t½ in HLM) | 41.2 minutes | 10.4 minutes | Reduced clearance, extended half-life |
| Steric Volume (ų) | 38.3 | 22.1 | Complementary to hydrophobic binding pockets |
The cyclopropane ring in (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol exemplifies sophisticated conformational restriction strategy in medicinal chemistry. This highly strained three-membered carbocycle adopts a unique planar configuration with carbon-carbon bond angles constrained to approximately 60°—significantly deviating from the tetrahedral geometry preferred by unstrained hydrocarbons. This angular distortion creates distinctive orbital characteristics, notably the "bent bonds" or banana bonds, that influence electronic interactions with biological targets. The cyclopropane ring effectively pre-organizes the attached phenyl ring and hydroxymethyl group into specific spatial orientations, reducing the entropic penalty associated with binding to target proteins compared to more flexible open-chain analogs [5].
The cyclopropyl moiety functions as an effective isostere for unsaturated groups and gem-dimethyl systems while providing superior control over molecular topology. When incorporated adjacent to aromatic systems, the cyclopropane ring can significantly influence the aromatic ring dihedral angle, potentially enhancing π-stacking interactions with target proteins. This geometric control explains why cyclopropyl-containing compounds constitute approximately 8% of all small-molecule drugs, including blockbuster therapeutics like the HIV inhibitor Sustiva® (efavirenz) and the anticoagulant Xarelto® (rivaroxaban). The cyclopropane's high C-H bond strength (106 kcal/mol versus 101 kcal/mol for typical sp³ C-H) contributes to enhanced metabolic stability against oxidative degradation, particularly at benzylic positions where oxidative metabolism commonly occurs [5].
Table 2: Comparative Analysis of Cyclopropane Versus Alternative Ring Systems
| Parameter | Cyclopropane | Cyclobutane | Gem-Dimethyl |
|---|---|---|---|
| Bond Angle Deviation | 49.5° from tetrahedral | 29.5° from tetrahedral | Not applicable |
| Ring Strain Energy (kcal/mol) | 27.5 | 26.5 | Not applicable |
| Conformational Flexibility | Minimal | Moderate pseudorotation | High flexibility |
| Relative Binding Affinity | 12-fold increase over linear chain | 5-fold increase | 3-fold increase |
The benzyl alcohol functionality in (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methanol provides exceptional versatility for synthetic derivatization, serving as a crucial molecular handle for structural diversification. This primary alcohol can undergo numerous transformations under mild conditions, enabling efficient conversion to various pharmacologically relevant functional groups including ethers, esters, carboxylic acids, and halides. The electron-withdrawing influence of the meta-trifluoromethyl group slightly enhances the alcohol's acidity (pKa approximately 15.2 versus 15.5 for unsubstituted benzyl alcohol), facilitating deprotonation and nucleophilic substitution reactions [4] [6].
The synthetic utility of this motif is evidenced by its conversion to key derivatives:
Ester Formation: Acylation with activated carboxylic acids or acid chlorides produces esters with enhanced lipophilicity. The reaction of the benzyl alcohol with acetic anhydride yields (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methyl acetate, which may function as a prodrug moiety for controlled release of the active metabolite through enzymatic hydrolysis [4].
Ether Synthesis: Williamson ether synthesis using alkyl halides provides access to alkoxy derivatives. The transformation to (1-(3-(trifluoromethyl)phenyl)cyclopropyl)methyl methyl ether demonstrates how steric and electronic properties can be systematically modified to optimize target interactions [4].
Oxidation Pathway: Controlled oxidation converts the alcohol to the corresponding aldehyde—1-(3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde—a valuable electrophile for reductive amination reactions. Further oxidation yields 1-(3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, which serves as a bioisostere for phenylpropionic acid derivatives with altered hydrogen-bonding capacity and improved metabolic stability [6].
The strategic positioning of the hydroxymethyl group on the cyclopropyl ring creates a benzylic-like system with enhanced reactivity while maintaining steric accessibility for enzymatic transformations and chemical modifications. This arrangement provides approximately 2.5 times greater reaction rates in esterification compared to ortho-substituted analogs due to reduced steric hindrance [4].
Table 3: Synthetic Derivatives Accessible from Benzyl Alcohol Motif
| Derivatization Pathway | Reagent/Conditions | Product | Pharmacological Utility |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methyl acetate | Prodrug development |
| Etherification | CH₃I, K₂CO₃, DMF | (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methyl methyl ether | Metabolic stabilization |
| Oxidation | KMnO₄, acetone/water | 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | Carboxylic acid bioisostere |
| Chlorination | SOCl₂, toluene | (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methyl chloride | Intermediate for amine synthesis |
(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol exemplifies the sophisticated integration of multiple pharmacophoric elements to create advanced medicinal chemistry scaffolds. The compound represents a structural hybrid incorporating three distinct pharmacophores: the lipophilic trifluoromethylphenyl unit, the strain-energized cyclopropyl spacer, and the polar hydroxymethyl functionality. This combination creates a balanced molecular framework that can interact with multiple binding regions in biological targets—the trifluoromethylphenyl group engages in hydrophobic interactions and halogen bonding, the cyclopropyl ring provides rigid spatial orientation, and the alcohol serves as a hydrogen-bond donor/acceptor or a synthetic handle for further elaboration [2] [5].
This trifunctional scaffold aligns with contemporary drug discovery paradigms where molecular fragments are strategically combined to create highly evolvable lead structures. The compound's molecular weight of 216.20 g/mol and calculated logP of 2.73 position it within optimal ranges for fragment-based drug design (molecular weight <300, clogP 1-3), enabling efficient optimization through structure-activity relationship studies. The trifluoromethyl-cyclopropyl-phenyl core has demonstrated particular value in kinase inhibitor development, where it effectively targets the hydrophobic regions adjacent to the ATP-binding site while maintaining selectivity against off-target kinases. In discoidin domain receptor (DDR) inhibitors for idiopathic pulmonary fibrosis, structural analogs bearing this pharmacophore demonstrated 50-fold selectivity over fibrosis-unrelated kinases like RET, AXL, and ALK—a critical advantage over non-selective kinase inhibitors such as nintedanib [2].
The evolution of this pharmacophore can be traced through multiple FDA-approved drugs:
Ubrogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment incorporating the trifluoromethyl group on an ethyl-piperidine moiety [5].
Alpelisib: A phosphatidylinositol-3-kinase inhibitor featuring a trifluoromethyl alkyl substituted pyridine moiety that enhances both potency and metabolic stability [5].
These clinical agents validate the trifluoromethyl-cyclopropyl-benzyl alcohol scaffold as a privileged structure in medicinal chemistry with demonstrated therapeutic relevance across multiple target classes and disease areas.
Table 4: Pharmacophore Evolution of Key Structural Analogs
| Compound | Core Structural Features | Therapeutic Target | Development Status |
|---|---|---|---|
| (1-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol | Cyclopropyl linker, benzyl alcohol, meta-CF₃ | Synthetic intermediate | Preclinical scaffold |
| DDR1/2 Inhibitors | Quinazoline core, cyclopropyl linker, meta-substituted aryl | Discoidin domain receptors | Investigational (IPF treatment) |
| Ubrogepant | Trifluoroethyl-piperidine, spirocyclic core | CGRP receptor | FDA-approved (2019) |
| Alpelisib | Trifluoromethylalkylpyridine, aminothiazole | PI3Kα isoform | FDA-approved (2019) |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8